3-Fluoro-5-morpholinopyridin-2-amine
Description
3-Fluoro-5-morpholinopyridin-2-amine is a pyridine derivative characterized by a fluorine atom at position 3, a morpholine ring at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in kinase inhibitor design and as a synthetic intermediate .
Properties
Molecular Formula |
C9H12FN3O |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12FN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
GVVXWULLMBQXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(N=C2)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-5-morpholinopyridin-2-amine involves several steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF). The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar nucleophilic substitution techniques. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial production of these compounds .
Chemical Reactions Analysis
3-Fluoro-5-morpholinopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include TBAF for nucleophilic substitution, KMnO4 for oxidation, and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-morpholinopyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Analysis and Structural Features
The following table summarizes key structural and molecular properties of 3-Fluoro-5-morpholinopyridin-2-amine and related pyridine derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-Fluoro-5-morpholinopyridin-2-amine | F (3), morpholine (5), NH₂ (2) | C₉H₁₁FN₃O | 196.20 | High solubility (morpholine), metabolic stability (F), amine reactivity |
| 5-Bromo-2-morpholinopyridin-3-amine | Br (5), morpholine (2), NH₂ (3) | C₉H₁₁BrN₃O | 260.11 | Bulky bromine (steric effects), reduced solubility vs. F analog |
| 5-Fluoro-3-iodopyridin-2-amine | F (5), I (3), NH₂ (2) | C₅H₄FIN₂ | 253.01 | Heavy halogen (I) for radiolabeling, potential toxicity concerns |
| 2-Fluoro-5-aminopyridine | F (2), NH₂ (5) | C₅H₅FN₂ | 112.10 | Simple structure, limited solubility, high reactivity at NH₂ |
| 3-ethynyl-5-fluoropyridin-2-amine | F (5), ethynyl (3), NH₂ (2) | C₇H₅FN₂ | 136.13 | Sp-hybridized ethynyl for click chemistry, moderate stability |
| 5-Fluoro-N-methylpyridin-2-amine | F (5), NHCH₃ (2) | C₆H₇FN₂ | 126.13 | Methylated amine (reduced basicity), improved lipophilicity |
| 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine | OCH₃ (3), CF₃ (5), NH₂ (2) | C₈H₈F₃N₂O | 221.16 | Trifluoromethyl enhances lipophilicity, methoxy modulates electron density |
Functional Group Impact on Properties
- Morpholine vs. Halogens: The morpholine group in 3-Fluoro-5-morpholinopyridin-2-amine improves solubility compared to bromine or iodine analogs (e.g., 5-Bromo-2-morpholinopyridin-3-amine) but may introduce steric hindrance in binding interactions .
- Fluorine vs. Trifluoromethyl : Fluorine at position 3 (target compound) provides electronegativity without excessive bulk, whereas trifluoromethyl (e.g., 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine) increases lipophilicity but may reduce metabolic stability .
- Amine Modifications : Methylation of the amine (5-Fluoro-N-methylpyridin-2-amine) reduces basicity, altering pharmacokinetic profiles compared to the primary amine in the target compound .
Key Differentiators of 3-Fluoro-5-morpholinopyridin-2-amine
The combination of fluorine and morpholine in this compound balances electronic effects, solubility, and steric accessibility. Unlike halogenated analogs (e.g., bromine or iodine), fluorine minimizes steric bulk while maintaining metabolic resistance. Compared to trifluoromethyl or ethynyl derivatives, the morpholine ring provides a polar motif that enhances aqueous solubility, critical for bioavailability in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
